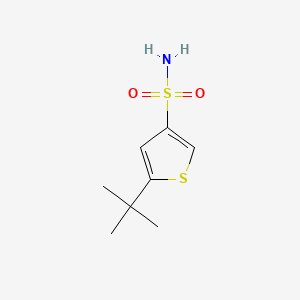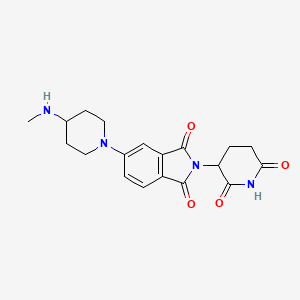![molecular formula C10H7F3N2O5S B13499266 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate is a heterocyclic compound that belongs to the pyridopyrimidine class This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with a methoxy group at the 9th position, an oxo group at the 4th position, and a trifluoromethanesulfonate group at the 2nd position
准备方法
The synthesis of 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: The synthesis begins with the preparation of the pyrido[1,2-a]pyrimidine core.
Introduction of the Methoxy Group: The methoxy group can be introduced at the 9th position through a nucleophilic substitution reaction using methanol and a suitable base.
Oxidation to Form the Oxo Group: The oxo group at the 4th position can be introduced by oxidation of the corresponding hydroxyl group using an oxidizing agent such as potassium permanganate or chromium trioxide.
化学反应分析
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the methoxy group, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The oxo group at the 4th position can participate in oxidation and reduction reactions, forming hydroxyl or other functional groups.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the pyridine ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include methanol, potassium permanganate, chromium trioxide, and trifluoromethanesulfonic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and receptors.
Materials Science: The unique structure of the compound makes it a potential candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound has been used as a tool in biological research to study enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . For example, in the case of its anti-HIV activity, the compound binds to the active site of the HIV-1 integrase enzyme, inhibiting its function and preventing the integration of viral DNA into the host genome .
相似化合物的比较
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
4-oxo-4H-pyrido[1,2-a]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Pyridopyrimidinones: These compounds have a similar core structure but lack the trifluoromethanesulfonate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H7F3N2O5S |
|---|---|
分子量 |
324.24 g/mol |
IUPAC 名称 |
(9-methoxy-4-oxopyrido[1,2-a]pyrimidin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H7F3N2O5S/c1-19-6-3-2-4-15-8(16)5-7(14-9(6)15)20-21(17,18)10(11,12)13/h2-5H,1H3 |
InChI 键 |
AYPANVSTXARMBZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CN2C1=NC(=CC2=O)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)


![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)

![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)
![Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13499230.png)




